molecular formula C4H6KO5 B1581219 Dipotassium malate CAS No. 585-09-1

Dipotassium malate

Cat. No.: B1581219
CAS No.: 585-09-1
M. Wt: 173.19 g/mol
InChI Key: VXUDZHAEAWUUPX-UHFFFAOYSA-N
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Description

Dipotassium malate is a chemical compound with the formula ( \text{K}_2(\text{C}_4\text{H}_4\text{O}_5) ). It is the potassium salt of malic acid, which is a naturally occurring substance found in many fruits and vegetables. This compound is commonly used as a food additive, where it serves as an acidity regulator, flavor enhancer, and antioxidant. It is also involved in various biological processes, including the transport of nitrate in plants .

Biochemical Analysis

Biochemical Properties

Dipotassium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). This compound interacts with various enzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate. Additionally, this compound interacts with fumarase, facilitating the hydration of fumarate to malate. These interactions are crucial for the production of energy in the form of adenosine triphosphate (ATP) within cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular pH and osmotic balance. By participating in the citric acid cycle, this compound contributes to the production of ATP, which is essential for cellular energy. Furthermore, it affects the expression of genes involved in metabolic pathways, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as malate dehydrogenase, and facilitates the conversion of malate to oxaloacetate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is then used in the electron transport chain to generate ATP. Additionally, this compound can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other compounds. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance metabolic activity and improve energy production. At high doses, it may lead to adverse effects such as metabolic imbalances and toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle. In the citric acid cycle, it is converted to oxaloacetate by malate dehydrogenase. In the glyoxylate cycle, this compound is converted to glyoxylate and acetyl-CoA. The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, playing a crucial role in cellular respiration .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters, such as dicarboxylate transporters. Once inside the cell, this compound can be localized to different cellular compartments, including the cytosol and mitochondria. Its distribution is influenced by factors such as cellular energy demand and metabolic state .

Subcellular Localization

This compound is primarily localized in the cytosol and mitochondria. In the cytosol, it participates in metabolic pathways such as glycolysis and the citric acid cycle. In the mitochondria, this compound plays a crucial role in the production of ATP through oxidative phosphorylation. The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium malate can be synthesized by reacting malic acid with potassium carbonate. The reaction typically occurs in an aqueous solution at a temperature range of 50 to 80 degrees Celsius. The reaction is completed within 0.5 to 1 hour, after which the mixture undergoes solid-liquid separation to obtain the filtrate. The filtrate is then concentrated to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes mixing malic acid with potassium carbonate in a controlled environment to ensure optimal reaction conditions. The resulting product is then purified, dried, and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium malate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form potassium carbonate and other by-products.

    Reduction: It can be reduced under specific conditions to yield different potassium salts.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products

    Oxidation: Potassium carbonate and water.

    Reduction: Potassium salts and water.

    Substitution: Various substituted malate compounds depending on the reagents used.

Scientific Research Applications

Dipotassium malate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Monopotassium malate: Another potassium salt of malic acid, used similarly as a food additive.

    Potassium hydrogen malate: Used in food and pharmaceutical industries.

    Calcium malate: Used as a calcium supplement and in food applications.

Uniqueness

Dipotassium malate is unique due to its specific role in nitrate transport in plants and its dual functionality as both an acidity regulator and antioxidant in food applications. Its ability to participate in various chemical reactions also makes it versatile for scientific research .

Properties

CAS No.

585-09-1

Molecular Formula

C4H6KO5

Molecular Weight

173.19 g/mol

IUPAC Name

dipotassium;2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);

InChI Key

VXUDZHAEAWUUPX-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+]

Canonical SMILES

C(C(C(=O)O)O)C(=O)O.[K]

585-09-1

physical_description

Colourless or almost colourless aqueous solution

Related CAS

4675-64-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of dipotassium malate, and how was this information used in scientific research?

A1: this compound is an organic salt derived from malic acid, a dicarboxylic acid found naturally in fruits like apples. While the provided abstracts do not detail the exact molecular formula and weight of this compound, they highlight its use in nuclear magnetic resonance (NMR) studies. One study investigated the this compound's ABX proton spin system using NMR double resonance techniques []. Researchers used this spectroscopic data, alongside density matrix calculations, to determine the relative signs of coupling constants within the molecule. This type of analysis provides valuable insights into the molecule's three-dimensional structure and the interactions between its atoms.

Q2: Can you elaborate on the specific application of this compound in electromembrane processes as mentioned in one of the research papers?

A2: One of the research papers focuses on the conversion of this compound to malic acid using electromembrane processes []. While the abstract doesn't provide specific details about the process, it suggests that this compound can be used as a starting material for the sustainable production of malic acid. Electromembrane processes, known for their efficiency and environmental friendliness, likely utilize ion exchange membranes to separate and concentrate malic acid from the dipotassium salt. This approach could offer advantages over traditional chemical conversion methods.

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